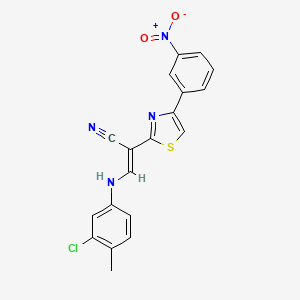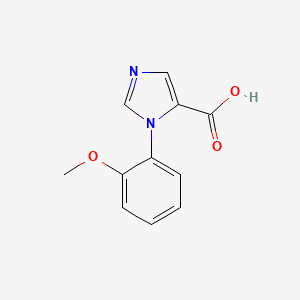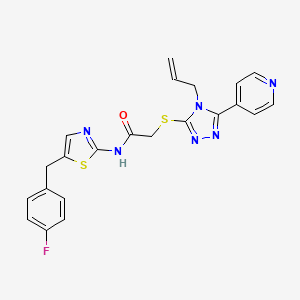![molecular formula C17H18N6OS B2872521 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 578723-44-1](/img/structure/B2872521.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group . It also contains a pyridine ring, which is a common structural motif in many natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the pyridine ring would likely contribute to the compound’s aromaticity, while the amine, sulfanyl, and acetamide groups would likely be involved in various hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might be involved in nucleophilic substitution reactions, while the triazole ring might participate in electrophilic aromatic substitution reactions. The sulfanyl group could also be involved in various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine, sulfanyl, and acetamide groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Antimicrobial Activity
A series of acetamide derivatives have been synthesized, showing significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds leverage the 1,2,4-triazole ring system known for a wide range of pharmaceutical activities, including antimicrobial effects. Such derivatives have been studied for their potential in addressing microbial resistance by offering new therapeutic options (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anti-inflammatory and Analgesic Properties
Research on pyrolin derivatives of acetamides, including structures similar to the compound , demonstrated significant anti-exudative activity, which could be beneficial in reducing inflammation and pain. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Chalenko et al., 2019).
Spectroscopic Analysis and Drug Design
Vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, combined with density functional theory, has been applied to similar acetamide molecules. This approach aids in understanding the stereo-electronic interactions, stability, and pharmacokinetic properties, laying the groundwork for drug design and development (Jenepha Mary et al., 2022).
Antimicrobial and Antitumor Activity
Novel derivatives of pyrimidine-triazole linked to acetamide structures have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives have shown promising antitumor activity, indicating their potential in cancer treatment (Majithiya & Bheshdadia, 2022).
特性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-5-3-6-12(2)15(11)20-14(24)10-25-17-22-21-16(23(17)18)13-7-4-8-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYHZYRVMJZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)
![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)


![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)

